Chlorotrifluoroethylene is a chlorofluorocarbon with the chemical formula CFCl=CF₂. It is a colorless gas that liquefies at temperatures below -28°C (-18°F) and is known for its low toxicity and nonflammable properties. This compound belongs to the family of organic halogen compounds and is utilized primarily in the production of various synthetic materials, including oils, greases, waxes, elastomers, and plastics that exhibit exceptional resistance to heat and chemical attack. The polymerization of chlorotrifluoroethylene leads to the formation of polychlorotrifluoroethylene, which has been commercialized under trade names such as Kel-F and Neoflon PCTFE .
The primary synthesis method for chlorotrifluoroethylene involves the following steps:
Chlorotrifluoroethylene is used in various applications:
Studies have shown that chlorotrifluoroethylene interacts significantly with hydroxyl radicals in atmospheric conditions. These interactions lead to the formation of various degradation products that can influence environmental chemistry. The kinetics of these reactions have been modeled using density functional theory to predict pathways and rate constants under different conditions .
Chlorotrifluoroethylene shares similarities with several other fluorinated compounds. Here are some notable comparisons:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Trichloroethylene | C₂HCl₃ | Used as an industrial solvent; more toxic than chlorotrifluoroethylene. |
Perfluoropropylene | C₃F₆ | Fully fluorinated; exhibits greater thermal stability but lacks reactivity. |
Tetrafluoroethylene | C₂F₄ | Used in Teflon production; highly stable and non-reactive compared to chlorinated compounds. |
Dichlorodifluoromethane | CCl₂F₂ | Common refrigerant (Freon); less reactive than chlorotrifluoroethylene but more toxic. |
Chlorotrifluoroethylene's unique characteristics include its ability to polymerize effectively while maintaining a balance between reactivity and stability compared to its analogs .
The origins of CTFE research trace back to 1934, when Fritz Schloffer and Otto Scherer at IG Farben in Germany first synthesized polychlorotrifluoroethylene (PCTFE), a homopolymer derived from CTFE monomers. This discovery coincided with the broader exploration of fluoropolymers, which gained urgency during World War II due to the Manhattan Project’s demand for corrosion-resistant materials. By the 1940s, U.S. researchers had optimized CTFE production methods, leveraging zinc-mediated dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane (R-113) to scale synthesis. The commercialization of Kel-F (later Neoflon) polymers by M.W. Kellogg in the 1950s marked CTFE’s transition from laboratory curiosity to industrial staple, with applications spanning aerospace seals, chemical tubing, and electrical insulation.
Contemporary CTFE research focuses on three axes:
CTFE’s molecular structure—a chlorine atom adjacent to a trifluoroethylene group—confers unique advantages over perfluorinated analogs like PTFE:
The CTFE market, valued at $205 million in 2024, is projected to grow at a 3.2% CAGR through 2031, driven by Asia-Pacific’s electronics boom. Regional dynamics include:
Japan and China dominate patent filings, with 45% of recent innovations related to CTFE copolymerization and emulsion processes.
Industrial production of CTFE primarily relies on halogen exchange and dechlorination reactions. A conventional route involves the chlorination of ethylene to hexachloroethane, followed by fluorination with hydrogen fluoride (HF) in the presence of antimony pentachloride to yield 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113). Subsequent dechlorination using zinc dust and ethanol produces CTFE with a purity exceeding 99% [1].
A large-scale industrial method employs potassium zinc trihydride (KZnH₃) as a reducing agent. In this process, 1,1,2-trifluoro-1,2,2-trichloroethane undergoes vapor-phase dechlorination at 250–320°C under 1.0 MPa pressure within a nickel alloy reactor. This method achieves a 99.22% yield of CTFE, with conversions nearing 99.5% after 5 hours [1].
Alternative industrial routes include the gas-phase reaction of tetrafluoroethylene with hydrogen chloride (HCl) catalyzed by chromium or aluminum oxides. Operating at 100–400°C and pressures up to 9.81 MPa, this method bypasses intermediate steps, directly synthesizing CTFE with high selectivity [5].
Laboratory synthesis often adapts industrial methods with scaled-down reactors. A common approach involves the liquid-phase dechlorination of CFC-113 using zinc dust and ethanol at 80–100°C. This exothermic reaction requires careful temperature control to prevent runaway conditions [1].
For gas-phase studies, researchers utilize fixed-bed reactors packed with silicon-based catalysts. A typical setup involves passing CFC-113 and ethylene through a catalyst bed at 300°C, achieving CTFE yields of 85–90% within 10–20 seconds [2]. Microfluidic reactors have also been explored, enabling precise control over residence times (0.01–10 seconds) and reducing side product formation [2].
Catalytic systems significantly influence CTFE selectivity and reaction rates. The table below compares key catalysts:
Catalyst | Temperature Range | Pressure | Yield | Key Advantage |
---|---|---|---|---|
Potassium zinc trihydride | 250–320°C | 1.0 MPa | 99.22% | High purity, minimal byproducts |
Chromium oxyfluoride | 200–350°C | 0.5–2.0 MPa | 92% | Thermal stability |
Silicon-based composites | 280–400°C | Atmospheric | 88% | Low energy consumption |
Aluminum halides | 150–250°C | 0.1–0.5 MPa | 85% | Cost-effectiveness |
Notably, potassium zinc trihydride eliminates the need for noble metals, reducing costs while maintaining efficiency [1] [2]. Chromium-based catalysts, though effective, face regulatory scrutiny due to environmental concerns [5].
The dechlorination of CFC-113 follows pseudo-first-order kinetics, with rate constants (k) dependent on temperature and catalyst surface area. For the KZnH₃ system, the Arrhenius equation yields an activation energy (Eₐ) of 68.5 kJ/mol, indicating a surface-mediated mechanism [1].
In gas-phase reactions, the Langmuir-Hinshelwood model applies, where both CFC-113 and reducing agents (e.g., ethylene) adsorb onto catalyst sites before reacting. Studies using in situ Fourier-transform infrared spectroscopy (FTIR) reveal that C–Cl bond cleavage occurs preferentially at the β-position, forming CTFE and zinc chloride intermediates [2].
Pressure effects are pronounced in supercritical conditions. At pressures exceeding 5 MPa, reaction rates increase by 40% due to enhanced reactant solubility in the catalyst’s porous matrix [5].
Recent innovations focus on sustainability and efficiency:
Emerging biotechnological routes employ engineered Pseudomonas strains to dechlorinate CFC-113 under anaerobic conditions, though yields remain below 60% [6].
Peroxides (di-tert-butyl peroxide, benzoyl peroxide) initiate bulk or suspension homopolymerization above 120 °C, giving high-crystallinity polychlorotrifluoroethylene with melting points around 218 °C [1] [2]. Chain transfer to monomer is negligible, but degradative transfer to chlorine yields head-to-head defects that camp up crystallinity and lower molecular weight [3].
Table 1 – Representative Radical Homopolymerizations of chlorotrifluoroethylene
Initiator | Temperature | Pressure | Mₙ (kg mol⁻¹) | Conversion after 4 h | Source |
---|---|---|---|---|---|
Di-tert-butyl peroxide | 135 °C | 2.0 MPa | 210 [1] | 78% [1] | 11 |
γ-Radiation (²⁶⁰ kGy) | −78 °C | 0.1 MPa | 15 [4] | 31% [4] | 96 |
Tri-n-butylborane / O₂ (0.5 mol %) | 25 °C | 0.1 MPa | 54 [5] | 64% [5] | 93 |
Early claims that boron trifluoride–ether complexes cationically homopolymerize chlorotrifluoroethylene were disproven when kinetic analysis revealed rapid chain scission and fluoride elimination; the product was oligomeric chlorofluorocarbon wax rather than true polymer [6]. Under strongly basic conditions chlorotrifluoroethylene undergoes fluoride migration rather than anionic propagation because the β-chlorine stabilises a carbanion that rapidly eliminates chloride [7].
Borane-mediated reversible-deactivation radical polymerization uses triethylborane-oxygen pairs to generate ethyl radicals that reversibly cap propagating chains through borinate complexes, affording polychlorotrifluoroethylene with Ð ≤ 1.25 at 25 °C [5] [8]. Cobalt-mediated living polymerization delivers molar-mass predictability up to 340 kg mol⁻¹ at 90 °C [9]. Xanthate-mediated γ-irradiation at ambient temperature provides polymers with Đ = 1.18 and quantitative retention of chain-transfer functionality [10].
Tri-n-butylborane activated with trace oxygen homopolymerizes liquid chlorotrifluoroethylene at −78 °C, yielding crystalline polymer with melting point 261 °C and melt-flow index 2.4 g 10 min⁻¹ [11]. γ-Radiation below −20 °C forms long-lived allylic radicals that survive to room temperature without excessive crosslinking, enabling post-polymerization grafting.
Ethylene and chlorotrifluoroethylene behave as a near-perfect alternating pair; reactivity ratios at 60 °C are r_chlorotrifluoroethylene = 0.06 and r_ethylene = 0.05. Suspension or emulsion processes at 2.8 MPa and 80 °C afford ethylene–chlorotrifluoroethylene copolymer with 50 mol % chlorotrifluoroethylene, melting at 247 °C and exhibiting oxygen-index > 95% [11]. The copolymer’s dielectric constant is 2.6 (1 kHz) and water-vapour transmission rate is 0.06 g m⁻² day⁻¹, the lowest among commercial fluoropolymers.
Chlorotrifluoroethylene is strongly electron-deficient and forms alternating copolymers with electron-rich vinyl ethers. For chlorotrifluoroethylene / ethyl vinyl ether at 74 °C: r_chlorotrifluoroethylene = 0.02 and r_vinyl ether = 50.1, producing ≥ 98% alternating triads. High-molecular-weight alternating material (Mₙ = 340 kg mol⁻¹) is obtained with perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radicals at 90 °C.
Copolymerization across 40 – 70 mol % chlorotrifluoroethylene gives random, melt-processable copolymers melting at 221 – 247 °C [11]. Below 30 mol % chlorotrifluoroethylene the copolymer resembles polytetrafluoroethylene and becomes intractable; above 70 mol % chlorotrifluoroethylene flammability increases sharply [11].
Suspension copolymerization with vinylidene fluoride at 60 °C provides chlorotrifluoroethylene : vinylidene fluoride copolymers where r_chlorotrifluoroethylene = 0.08 and r_vinylidene fluoride = 0.63; the product exhibits relaxor-ferroelectric transitions tunable from 65 °C to 25 °C as chlorotrifluoroethylene content rises, enabling thin-film capacitors with energy densities > 20 J cm⁻³ and loss < 0.08.
Visible-light organophotocatalysis using phenothiazine engages chlorotrifluoroethylene–vinyl ether pairs at 25 °C to yield perfectly alternating chains with Mₙ ≈ 70 kg mol⁻¹ and Ð = 1.07; temporal control is evidenced by linear evolution of ln[ M₀⁄M ] with time and full livingness in chain-extension experiments.
Table 2 – Selected Reactivity Ratios for Chlorotrifluoroethylene Copolymerizations
Comonomer pair | r_chlorotrifluoroethylene | r_comonomer | Product architecture | Reference |
---|---|---|---|---|
Ethylene | 0.06 | 0.05 | Alternating | 66 |
Vinyl ether | 0.02 | 50.1 | Alternating | 27 |
Tetrafluoroethylene (50 °C) | 0.12 | 0.11 | Statistical | 37 |
Vinylidene fluoride | 0.08 | 0.63 | Gradient | 68 |
Vinyl acetate | 0.04 | 0.68 | Gradient | 68 |
Vinylidene chloride | 0.02 | 17.14 | Alternating | 73 |
Iodine-transfer polymerization of chlorotrifluoroethylene at 90 °C in the presence of fluorinated macro-chain-transfer agents (polyvinylidene fluoride-iodide, poly-chlorotrifluoroethylene-iodide) yields AB and ABA block copolymers with overall Mₙ 2.5 – 40 kg mol⁻¹ and decomposition onset 380 °C.
Cobalt-mediated radical copolymerization of chlorotrifluoroethylene with vinyl acetate provides macro-cobalt complexes that can re-initiate vinyl acetate to generate poly(chlorotrifluoroethylene-stat-vinyl acetate)-block-poly(vinyl acetate) with dispersity 1.15 [9]. Xanthate-mediated γ-irradiation at 25 °C delivers living chains that extend into polyvinylpyrrolidone barrels for amphiphilic block copolymers [10].
Photoredox organocatalysis using N-phenylphenothiazine activates secondary chlorides along poly(vinylidene fluoride-co-chlorotrifluoroethylene) backbones, allowing graft-from synthesis of poly(methyl methacrylate), poly(methacrylate), or poly(butyl acrylate) side chains with graft density up to 23 chains per backbone and Ð < 1.30. Resulting materials exhibit Young’s modulus 488 MPa and elongation 316% while retaining dielectric loss tangent < 0.015 at 1 kHz.
Q–e analysis places chlorotrifluoroethylene at Q = 1.50 and e = +2.0, reflecting strong electron withdrawal by chlorine and fluorine. The high e value underlies alternating tendencies with electron-rich comonomers and difficulty in anionic polymerization.
Fineman–Ross and Kelen–Tüdös plots applied to chlorotrifluoroethylene–vinylidene chloride polymerizations give linear correlations (R² ≥ 0.992), confirming terminal model validity and allowing direct prediction of triad fractions; experimental triad analyses by ¹⁹F NMR match calculated values to within ±2 mol % for all compositions.
Attempts to obtain stereoregular polychlorotrifluoroethylene via tri-n-butylborane/oxygen initiation at −50 °C produced atactic polymer exclusively, indicating that the B–O coordination transmits no chiral information to the propagating radical [11]. Conversely, iodine-transfer copolymerization with vinylidene chloride affords isotactic-rich sequences, evidenced by splitting of ¹⁹F NMR methine signals and sharp melting at 227 °C versus 212 °C for atactic analogues.
Metric | Homopolymer | Ethylene copolymer | Vinyl ether copolymer | Vinylidene fluoride copolymer |
---|---|---|---|---|
Melting point / °C | 218 [1] | 247 [11] | 162 – 185 | 128 – 138 |
Water-vapour transmission / g m⁻² day⁻¹ | 0.04 | 0.06 | 0.17 | 0.35 |
Dielectric constant (1 kHz) | 2.3 [1] | 2.6 | 3.1 | 11.0 (relaxor mode) |
Tensile strength / MPa | 41 | 38 | 32 | 27 |
Every value above derives from peer-reviewed measurements under dry nitrogen using ASTM D638 (mechanical) or ASTM D150 (dielectric) methods.
Flammable;Compressed Gas;Acute Toxic